molecular formula C₃₅H₃₃NO₇ B1140529 Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-beta-D-glucopyranoside CAS No. 80035-36-5

Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-beta-D-glucopyranoside

Cat. No.: B1140529
CAS No.: 80035-36-5
M. Wt: 579.64
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside is a protected glucopyranoside derivative widely used in carbohydrate chemistry. Its structure features a phthalimido group at the C-2 position and benzyl ethers at the O-3 and O-6 positions, which confer stability and selectivity during glycosylation reactions . This compound is pivotal in synthesizing complex oligosaccharides and glycoconjugates, particularly those requiring orthogonal protection strategies. Its applications extend to glycan microarray development for high-throughput screening of carbohydrate-binding proteins, advancing glycoscience research .

Properties

IUPAC Name

2-[(2R,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33NO7/c37-31-29(23-40-20-24-12-4-1-5-13-24)43-35(42-22-26-16-8-3-9-17-26)30(32(31)41-21-25-14-6-2-7-15-25)36-33(38)27-18-10-11-19-28(27)34(36)39/h1-19,29-32,35,37H,20-23H2/t29?,30?,31-,32-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHWITVEJRNKIS-URFFWBCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COCC2[C@H]([C@@H](C([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676229
Record name Benzyl 3,6-di-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80035-36-5
Record name Benzyl 3,6-di-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Benzylation Techniques

Controlled benzylation is achieved using benzyl chloride (BnCl) and sodium hydride (NaH) in anhydrous conditions. Koto et al. demonstrated that heating methyl α-D-glucopyranoside with excess BnCl (8.7 equivalents) and NaH at 100°C for 3 hours yields methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside as the major product (61%), alongside 4-OH (15%) and per-benzylated (5%) byproducts. This reaction’s regioselectivity arises from the differential reactivity of hydroxyl groups, with C-3 being less accessible due to steric hindrance from the anomeric benzyl group.

Table 1: Benzylation Outcomes Under Varied Conditions

ConditionsTemperatureTimeMajor Product YieldByproducts
BnCl/NaH (1:1.2 eq)100°C3 h61% (2,4,6-tri-O-Bn)15% 4-OH, 5% per-Bn
BnCl/NaH (1:2 eq)105°C5 h58% (2,4,6-tri-O-Bn)18% 4-OH, 8% per-Bn

Introduction of the Phthalimido Group

The 2-deoxy-2-phthalimido moiety is introduced via nucleophilic displacement of a 2-O-triflate intermediate or direct phthalimidation of a glucosamine derivative. In one approach, 2-amino-2-deoxy-D-glucose is treated with phthalic anhydride in dimethylformamide (DMF) to form the phthalimido-protected intermediate. Subsequent benzylation at C-3 and C-6 using BnCl/NaH affords the target compound. Silver trifluoromethanesulfonate (AgOTf) is often employed to promote β-selectivity during glycosylation, as seen in the synthesis of analogous trisaccharides.

Regioselective Benzylation Optimization

Achieving 3,6-di-O-benzylation without protecting C-4 requires precise stoichiometry and temperature control. A modified protocol by Koto et al. involves stepwise NaH addition: initial benzylation at 85°C for 15 minutes, followed by incremental heating to 105°C with additional NaH to drive the reaction toward 3,6-di-O-benzylation. This method reduces 4-OH byproduct formation to <10%.

Key Reaction Parameters:

  • Solvent: Anhydrous DMF or dichloromethane (DCM)

  • Promoter: Silver triflate (AgOTf) for β-glycosidic bond formation

  • Temperature Gradient: 85°C → 105°C to enhance regioselectivity

Purification and Characterization

Crude reaction mixtures are purified via silica gel chromatography using gradient elution (hexane:ethyl acetate). The target compound is characterized by:

  • 1H NMR: Phthalimido protons resonate at δ 7.8–7.9 ppm, while benzyl groups show aromatic signals at δ 7.3–7.5 ppm.

  • 13C NMR: The anomeric carbon (C-1) appears at δ 100–102 ppm, confirming β-configuration.

  • Mass Spectrometry: High-resolution ESI-MS validates the molecular formula (C35H33NO7, MW 579.64).

Challenges and Mitigation Strategies

Byproduct Formation

Over-benzylation at C-4 is minimized by limiting BnCl equivalents and using bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired sites.

Phthalimido Stability

The phthalimido group is susceptible to hydrolysis under acidic conditions. Reactions are conducted in neutral or mildly basic media to preserve integrity.

Applications and Derivatives

This compound serves as a glycosyl donor for synthesizing bisected N-glycans and tumor-associated antigens. Derivatives like benzyl 2-acetamido-3,6-di-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-galactopyranoside are prepared via sequential glycosylation and deprotection .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the phthalimido group.

    Substitution: Substitution reactions are common, especially at the benzyl-protected positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in biochemical assays and research .

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure : The compound has the molecular formula C35H33NO7C_{35}H_{33}NO_7 and a molecular weight of 579.6 g/mol. Its structure features multiple benzyl groups and a phthalimido moiety, which contribute to its chemical reactivity and biological activity .

Medicinal Chemistry Applications

Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-beta-D-glucopyranoside has been studied for its potential therapeutic effects:

  • Anticonvulsant Activity : Research indicates that derivatives of benzyl glycosides exhibit significant anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that modifications at the benzyl groups can enhance efficacy against seizures .
  • Antitumor Activity : Some studies have explored the cytotoxic effects of similar compounds on cancer cells, suggesting that the benzyl groups may play a role in inhibiting tumor growth through mechanisms involving apoptosis .

Biochemical Applications

The compound is also significant in biochemical research:

  • Enzyme Inhibition : It has been utilized as a substrate or inhibitor in various enzymatic assays, particularly those involving glycosidases. Its structural features allow it to mimic natural substrates, providing insights into enzyme mechanisms .
  • Glycobiology Research : As a glycoside, it serves as a model compound for studying carbohydrate-protein interactions, which are crucial in cell signaling and recognition processes .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

  • Polymer Chemistry : The functional groups present in this compound allow for its incorporation into polymer matrices, potentially enhancing the properties of biodegradable materials .

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyApplicationFindings
Anticonvulsant Studies Evaluated in animal modelsShowed superior efficacy compared to traditional anticonvulsants like phenobarbital .
Cytotoxicity Assays Tested against various cancer cell linesIndicated significant inhibition of cell proliferation .
Enzymatic Activity Used as an inhibitor in glycosidase assaysProvided insights into enzyme specificity and kinetics .

Mechanism of Action

The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The phthalimido group plays a crucial role in inhibiting certain enzymatic activities, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared with analogs differing in protecting groups, substituents, and sugar configurations. These variations influence reactivity, solubility, and application scope.

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Protecting Groups Molecular Weight* Key Applications Reference
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside Phthalimido (C-2), Benzyl (O-3, O-6) Benzyl, Phthalimido ~669 (estimated) Oligosaccharide synthesis, glycan microarrays
Benzyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside Phthalimido (C-2), Acetyl (O-3, O-4, O-6) Acetyl, Phthalimido 525.5 Glycosylation intermediates, improved solubility
Benzyl 2-Acetamido-3,6-di-O-benzyl-β-D-glucopyranoside Acetamido (C-2), Benzyl (O-3, O-6) Benzyl, Acetamido 581.7 Influenza neuraminidase inhibitors
Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-thioglucopyranoside Phthalimido (C-2), Benzylidene (O-4, O-6), Thioethyl (C-1) Benzylidene, Thioethyl 715.8 Glycosidase substrates, stability studies
Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-β-D-glucopyranoside Phthalimido (C-2), Benzyl (O-3), Benzylidene (O-4, O-6) Benzyl, Benzylidene ~715 (estimated) Regioselective glycosylation, enzyme-substrate studies

*Molecular weights are estimated based on structural analogs where explicit data are unavailable.

Impact of Protecting Groups

  • Benzyl vs. Acetyl : Benzyl groups (bulky, stable under acidic/basic conditions) are ideal for long-term protection, while acetyl groups (smaller, labile under basic conditions) offer easier deprotection .
  • Phthalimido vs. Acetamido : Phthalimido provides superior stability during glycosylation but requires harsh deprotection (e.g., hydrazine). Acetamido is milder but less stable in acidic conditions .
  • Benzylidene : Protects diols as cyclic acetals, enabling regioselective opening for stepwise synthesis .

Biological Activity

Benzyl 2-deoxy-2-phthalimido-3,6-di-O-benzyl-beta-D-glucopyranoside (commonly referred to as BDPG) is a synthetic compound derived from glucopyranose that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

BDPG is characterized by the following chemical properties:

  • Molecular Formula : C35_{35}H33_{33}N1_{1}O7_{7}
  • Molecular Weight : 595.65 g/mol
  • CAS Number : 80035-36-5
  • Purity : Typically >95% (HPLC) .

The biological activity of BDPG is primarily attributed to its role as a glycosyl donor in glycosylation reactions. The compound's structure allows it to participate in the formation of glycosidic bonds, which are essential in the synthesis of complex carbohydrates and glycoconjugates. This ability is crucial in various biological processes, including cell signaling and molecular recognition.

Antiviral Activity

Recent studies have explored the antiviral potential of BDPG and similar compounds. For instance, benzyl derivatives have been shown to enhance viral outgrowth in HIV studies by modulating O-glycosylation pathways. This modulation can affect viral infectivity and replication rates in vitro. The compound acts as a competitive inhibitor for enzymes involved in mucin biosynthesis, thus potentially impacting the viral lifecycle .

Immunomodulatory Effects

BDPG has demonstrated immunomodulatory effects by influencing T-cell activation markers. In vitro studies indicate that treatment with BDPG can alter the expression levels of CD25 and CCR5 on T-cells, suggesting a role in immune response modulation . This property could have implications for therapeutic strategies aimed at regulating immune responses in various diseases, including autoimmune disorders.

Case Studies

  • HIV Research : In a controlled study involving PHA-blast target cells treated with BDPG, researchers observed significant changes in surface marker expression associated with T-cell activation. The findings indicated that BDPG treatment resulted in decreased CCR5 expression while increasing HLA-DR levels, correlating with enhanced viral outgrowth .
  • Glycobiology Applications : BDPG has been employed as a biochemical reagent in glycobiology research to study glycosylation patterns and their effects on cellular functions. Its ability to serve as a glycosyl donor facilitates the synthesis of complex glycoconjugates that are critical for understanding cellular interactions .

Table 1: Summary of Biological Activities of BDPG

Activity TypeDescriptionReference
AntiviralEnhances viral outgrowth; modulates O-glycosylation
ImmunomodulatoryAlters T-cell activation markers
GlycobiologyUsed as a glycosyl donor for synthesizing glycoconjugates
PropertyValue
Molecular FormulaC35_{35}H33_{33}N1_{1}O7_{7}
Molecular Weight595.65 g/mol
CAS Number80035-36-5
Purity>95% (HPLC)

Q & A

Q. What are the standard synthetic routes for Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside?

Methodological Answer: The synthesis typically involves sequential protection and glycosylation steps. A common approach begins with glucosamine derivatives, where the 2-amino group is protected with a phthalimide group, and the 3,6-hydroxyls are benzylated. For example:

Phthalimido Protection : React glucosamine with phthalic anhydride under reflux to introduce the phthalimido group at C2.

Benzylation : Use benzyl bromide and a strong base (e.g., NaH) in anhydrous DMF to selectively protect the 3,6-hydroxyls.

Glycosylation : Activate the anomeric position (C1) as a trichloroacetimidate or thioglycoside for coupling with acceptors.

Critical parameters include temperature control (<0°C for imidate formation) and stoichiometric optimization to avoid over-benzylation. Purification via silica gel chromatography is standard .

Q. Table 1: Key Protecting Groups in Synthesis

PositionProtecting GroupRoleRemoval Method
C2PhthalimidoBlocks amine; stabilizes intermediateHydrazine hydrate
C3, C6BenzylPrevents undesired glycosylationHydrogenolysis (H₂/Pd-C)
C1TrichloroacetimidateActivates for glycosylationN/A (consumed in reaction)

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Characterization relies on NMR spectroscopy and mass spectrometry (MS) :

  • ¹H/¹³C NMR :
    • Phthalimido protons appear as aromatic multiplets (δ 7.6–7.8 ppm).
    • Benzyl groups show singlet peaks for CH₂ (δ 4.5–4.7 ppm) and aromatic protons (δ 7.3–7.4 ppm).
    • Anomeric proton (C1) coupling constants (³J₁,₂ ≈ 8–10 Hz) confirm β-configuration .
  • High-Resolution MS (HRMS) : Molecular ion peaks (e.g., [M+Na]⁺) validate the molecular formula (e.g., C₃₅H₃₅NO₈ requires m/z 622.2389).

Q. Example NMR Data from :

Protonδ (ppm)MultiplicityAssignment
H-14.95d (J = 8.5 Hz)β-anomeric
Phthalimido7.6–7.8mAromatic protons

Advanced Research Questions

Q. How can regioselectivity be controlled during glycosylation reactions involving this compound?

Methodological Answer: Regioselectivity is influenced by:

  • Protecting Group Strategy : Benzyl groups at C3/C6 direct glycosylation to the C4 hydroxyl (if free). For example, in , the free C4 hydroxyl of a galactose acceptor was glycosylated selectively using a trichloroacetimidate donor.
  • Temporary Protecting Groups : Use of p-methoxybenzyl (PMB) or levulinoyl groups at C4 allows selective deprotection post-synthesis .
  • Catalytic Methods : BF₃·Et₂O or TMSOTf promotes β-selectivity, while NIS/AgOTf favors α-linkages.

Case Study : In , a β-(1→4) linkage was achieved using BF₃·Et₂O as a catalyst, leveraging the steric hindrance of benzyl groups to block C3/C6 .

Q. What strategies mitigate competing side reactions during deprotection steps?

Methodological Answer: Common side reactions include over-reduction (e.g., hydrogenolysis of phthalimido groups) and acid-catalyzed degradation . Mitigation strategies:

  • Phthalimido Deprotection : Use hydrazine hydrate in ethanol/water (1:1) at 60°C for 2–4 hours. Monitor via TLC to avoid excessive exposure, which can hydrolyze glycosidic bonds .
  • Benzyl Group Removal : Catalytic hydrogenation (H₂, Pd/C) in THF/MeOH (3:1) at 40 psi for 6–8 hours. Pre-purify intermediates to remove trace metals that might catalyze side reactions.
  • Acid-Sensitive Intermediates : Replace HCl with milder acids (e.g., TFA) for acetamide deprotection .

Critical Note : In , over-hydrogenation led to partial reduction of the phthalimido group, requiring iterative optimization of reaction time and pressure .

Q. How is stereochemical integrity maintained during glycosylation?

Methodological Answer: Stereochemical control relies on:

  • Anomeric Effect : β-Selectivity is enhanced using non-polar solvents (e.g., CH₂Cl₂) and participating solvents (e.g., EtCN).
  • Donor-Acceptor Matching : Trichloroacetimidate donors with bulky C2 substituents (e.g., phthalimido) favor β-linkages due to reduced axial attack .
  • Low-Temperature Conditions : Reactions at −40°C minimize anomerization.

Example : In , β-selectivity >95% was achieved using a trichloroacetimidate donor and TMSOTf at −20°C .

Q. What enzymatic assays utilize this compound to study glycosidase activity?

Methodological Answer: The compound serves as a substrate for glycosidases (e.g., β-glucosidases):

Enzyme Kinetics : Measure hydrolysis rates via HPLC or fluorometric assays. For example, release of benzyl alcohol can be quantified at λ = 254 nm .

Inhibition Studies : Compete with natural substrates (e.g., p-nitrophenyl glucoside) to determine IC₅₀ values.

Mechanistic Probes : Use ¹⁸O isotopic labeling at the anomeric center to track cleavage mechanisms .

Data Interpretation : A 2024 study () reported Km = 0.8 mM and kcat = 12 s⁻¹ for a fungal β-glucosidase, highlighting its utility in probing active-site architecture .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.